molecular formula C22H21N3O2S B215845 1-(2,2-DIMETHYL-4-{[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]METHYL}-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE

1-(2,2-DIMETHYL-4-{[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]METHYL}-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE

Cat. No.: B215845
M. Wt: 391.5 g/mol
InChI Key: WRVFJJZKQPOPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-DIMETHYL-4-{[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]METHYL}-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The compound also contains an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom. This unique structure endows the compound with interesting chemical and biological properties, making it a subject of scientific research.

Preparation Methods

The synthesis of 1-(2,2-DIMETHYL-4-{[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]METHYL}-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Formation of the Final Compound: The final step involves the coupling of the quinoline and oxadiazole intermediates through a sulfanyl linkage, followed by acetylation to introduce the acetyl group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(2,2-DIMETHYL-4-{[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]METHYL}-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or the quinoline core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline or oxadiazole rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,2-DIMETHYL-4-{[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]METHYL}-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2,2-DIMETHYL-4-{[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]METHYL}-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell growth, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

1-(2,2-DIMETHYL-4-{[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]METHYL}-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine, are well-known for their antimalarial properties.

    Oxadiazole Derivatives: Compounds containing an oxadiazole ring, such as furazolidone and nitrofurazone, are known for their antimicrobial activities.

    Sulfanyl-Linked Compounds: Compounds with a sulfanyl linkage, such as thiadiazole derivatives, are studied for their diverse biological activities.

The uniqueness of this compound lies in its combination of these structural features, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

1-[2,2-dimethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]quinolin-1-yl]ethanone

InChI

InChI=1S/C22H21N3O2S/c1-15(26)25-19-12-8-7-11-18(19)17(13-22(25,2)3)14-28-21-24-23-20(27-21)16-9-5-4-6-10-16/h4-13H,14H2,1-3H3

InChI Key

WRVFJJZKQPOPJF-UHFFFAOYSA-N

SMILES

CC(=O)N1C2=CC=CC=C2C(=CC1(C)C)CSC3=NN=C(O3)C4=CC=CC=C4

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=CC1(C)C)CSC3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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